

Application Notes and Protocols for KRAS G12C Inhibitor 14

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Compound of Interest

Compound Name: KRAS G12C inhibitor 14

Cat. No.: B10830302

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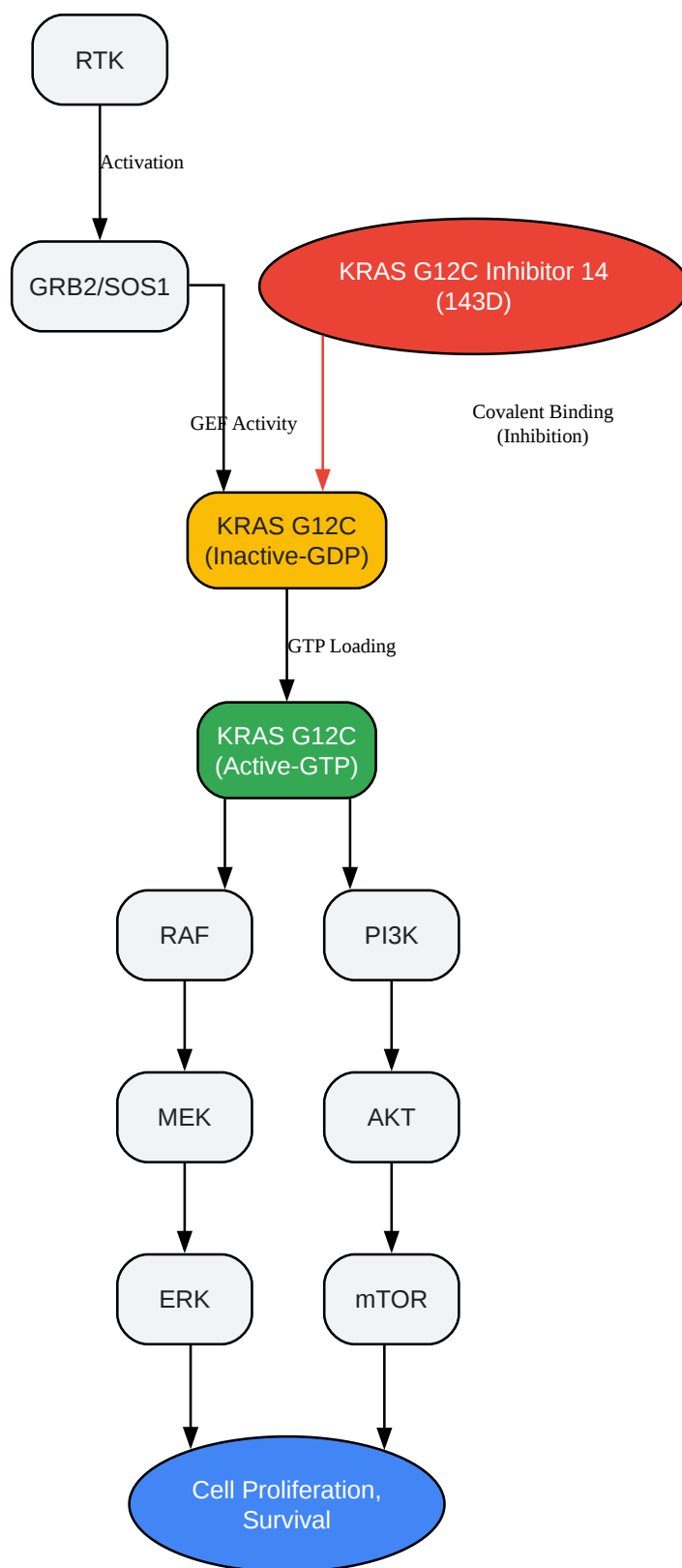
These application notes provide a detailed overview and experimental protocols for a novel, potent, and selective KRAS G12C inhibitor, designated as 143D. A summary of another compound, KRAS inhibitor-14, is also included based on available data. This document is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies.

Introduction

The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The G12C mutation in KRAS results in a constitutively active protein that drives tumor cell proliferation and survival. The development of covalent inhibitors that specifically target the cysteine residue of the G12C mutant has been a significant breakthrough in cancer therapy. This document details the experimental characterization of a novel tetrahydronaphthyridine derivative, 143D, a highly selective and potent KRAS G12C inhibitor with favorable pharmacological properties.^[1]

Mechanism of Action

KRAS G12C inhibitors, including 143D, act by covalently binding to the Switch-II pocket of the KRAS G12C mutant protein.^{[1][2]} This locks the protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting signaling through pathways such as the MAPK/ERK and PI3K/AKT/mTOR cascades.^{[1][3][4]} This targeted inhibition leads to cell cycle arrest and apoptosis in KRAS G12C-mutant cancer cells.^[1]



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Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of action of inhibitor 14 (143D).

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic parameters of **KRAS G12C inhibitor 143D** and the reported potency of KRAS inhibitor-14.

Table 1: In Vitro Potency of **KRAS G12C Inhibitor 143D**[\[1\]](#)

Assay Type	Cell Line	IC50 (nM)
KRAS G12C/SOS1 Interaction (HTRF)	-	21.1
Cell Proliferation	MIA PaCa-2 (pancreatic)	5
Cell Proliferation	NCI-H358 (lung)	10
Cell Proliferation	NCI-H1373 (lung)	67
Cell Proliferation	SW1463 (colon)	Not specified
Cell Proliferation	Calu-1 (lung)	Not specified

Table 2: Pharmacokinetic Properties of 143D in SD Rats (10 mg/kg, oral)[\[1\]](#)

Parameter	Value
Tmax (h)	4.0
Cmax (ng/mL)	1032
AUC (0-t) (ng·h/mL)	12890
t1/2 (h)	7.9

Table 3: Reported Potency of KRAS inhibitor-14 (compound 3-22)[\[5\]](#)

Assay Type	Target/Cell Line	IC50 (μM)
Biochemical Assay	KRAS G12C	0.249
p-ERK Inhibition	MIA PaCa-2	1.12
p-ERK Inhibition	A549	>33.3

Experimental Protocols

Detailed methodologies for key experiments performed in the characterization of **KRAS G12C inhibitor 143D** are provided below.[\[1\]](#)

KRAS G12C/SOS1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the inhibitory effect of the compound on the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1.

Materials:

- Recombinant KRAS G12C protein
- Recombinant SOS1 protein
- HTRF assay reagents (Cisbio)
- Test compound (143D)
- Microplate reader (e.g., SPARK TECAN)

Protocol:

- Prepare a serial dilution of the test compound (e.g., 1, 3, 10, 30, 100, 300, and 1000 nM).
- In a suitable microplate, add the KRAS G12C protein, SOS1 protein, and the diluted test compound according to the manufacturer's instructions.

- Incubate the plate for the recommended time to allow for the protein-protein interaction and inhibitor binding.
- After incubation, detect the fluorescence at 620 nm and 665 nm using a compatible microplate reader.
- Calculate the HTRF ratio and determine the IC50 value by plotting the inhibitor concentration versus the percentage of inhibition.

Cell Proliferation Assay

This assay assesses the anti-proliferative activity of the inhibitor on cancer cell lines harboring the KRAS G12C mutation.

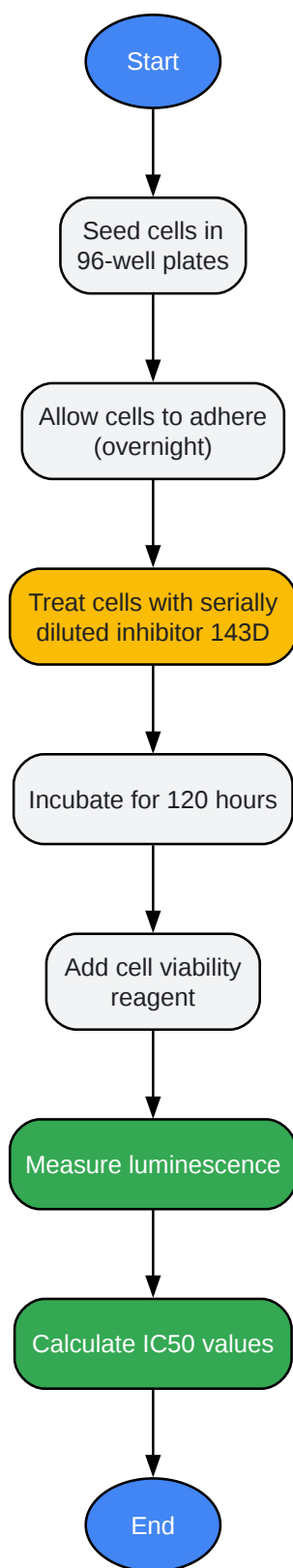
Materials:

- KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358)
- Appropriate cell culture medium and supplements
- Test compound (143D)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Luminometer

Protocol:

- Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare a serial dilution of the test compound in the cell culture medium.
- Remove the existing medium from the wells and add the medium containing different concentrations of the compound.
- Incubate the plates for 120 hours.

- After incubation, add the cell viability reagent to each well according to the manufacturer's protocol.
- Measure the luminescence using a luminometer to determine the number of viable cells.
- Calculate the IC₅₀ values from the dose-response curves.



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Figure 2: Workflow for the cell proliferation assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the inhibitor on the cell cycle distribution of KRAS G12C mutant cells.

Materials:

- KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358)
- Test compound (143D)
- Propidium iodide (PI) staining solution
- Flow cytometer

Protocol:

- Treat the cells with different concentrations of the inhibitor for 24 hours.
- Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
- Fix the cells in cold 70% ethanol and store at -20°C.
- On the day of analysis, wash the cells with PBS and resuspend in PI staining solution containing RNase A.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the cell cycle distribution using a flow cytometer.
- Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of the inhibitor in an animal model.

Materials:

- Immunocompromised mice (e.g., BALB/c nude mice)

- KRAS G12C mutant tumor cells (e.g., MIA PaCa-2)
- Test compound (143D) formulated in a suitable vehicle
- Calipers for tumor measurement

Protocol:

- Subcutaneously implant KRAS G12C mutant tumor cells into the flanks of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into control and treatment groups.
- Administer the test compound or vehicle to the respective groups orally at a specified dose and schedule.
- Measure the tumor volume using calipers at regular intervals.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[2][6]

Conclusion

The **KRAS G12C inhibitor 143D** demonstrates potent and selective inhibition of KRAS G12C in both biochemical and cellular assays.[1] It effectively suppresses the proliferation of KRAS G12C-mutant cancer cells by inducing G1-phase cell cycle arrest and apoptosis.[1] Furthermore, 143D exhibits favorable pharmacokinetic properties and significant anti-tumor efficacy in vivo.[1] These findings suggest that 143D is a promising candidate for further development as a therapeutic agent for cancers harboring the KRAS G12C mutation.[1]

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